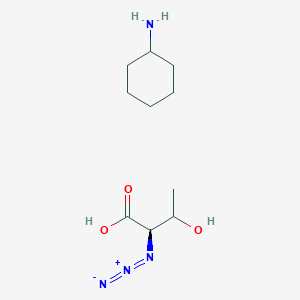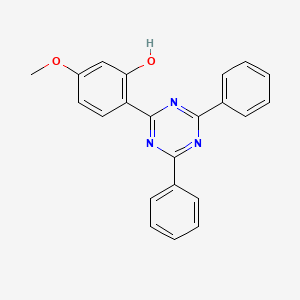
Dimepax oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimepax oxide is a heterocyclic organic compound with the chemical formula C11H21N5OS . It is known for its diverse applications in scientific research and industry. The compound is characterized by its crystalline structure and solubility in both water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimepax oxide can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with 1,2-diaminopropane in the presence of acetic anhydride . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The compound can be purified using techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimepax oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Applications De Recherche Scientifique
Dimepax oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Dimepax oxide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, this compound has been shown to interfere with cellular pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A benzodiazepine with anxiolytic and sedative properties.
Zinc oxide: An inorganic compound used in various applications, including as a sunscreen and in the treatment of skin conditions.
Uniqueness of Dimepax Oxide
This compound is unique due to its versatile applications across different fields of research and industry. Unlike some similar compounds, it exhibits a combination of antioxidant, anti-inflammatory, and potential anticancer properties, making it a valuable compound for diverse scientific investigations.
Propriétés
Numéro CAS |
914639-40-0 |
|---|---|
Formule moléculaire |
C7H12ClN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








